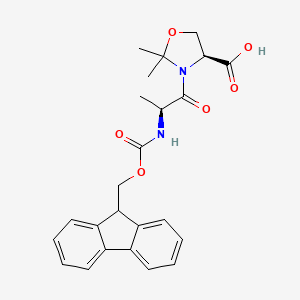

![molecular formula C10H13IN2 B2365616 (2S)-4-碘-2-异丙基-2,3-二氢-1H-吡咯并[2,3-b]吡啶 CAS No. 2366997-22-8](/img/structure/B2365616.png)

(2S)-4-碘-2-异丙基-2,3-二氢-1H-吡咯并[2,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

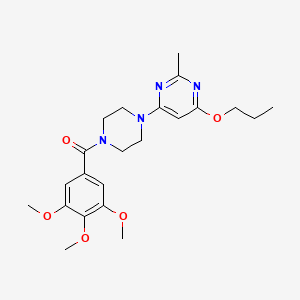

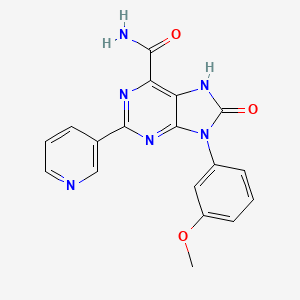

The compound “(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a pyridine derivative . Pyridine is a six-membered aromatic heterocycle with an electronic structure similar to benzene. It has five carbon atoms and a single nitrogen atom, all of which are sp2 hybridized .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at 120°C to afford 2-substituted pyridines . Other methods include the use of alkyl radicals generated from alkenes via hydroboration with catecholborane, alkyl iodides via iodine atom transfer, and xanthates .Molecular Structure Analysis

Pyridine has a conjugated six-pi-electron system, making it aromatic . The lone pair electrons on pyridine’s nitrogen are contained in a sp2 orbital that lies in the same plane as the ring and does not overlap with the p orbitals of the ring . This means the lone pair electrons are not part of the aromatic system and do not affect the pi electron count .Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates has been reported .Physical And Chemical Properties Analysis

Pyridine is a key solvent and reagent used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It has unique physical properties such as a molecular electric dipole moment of 2.2 debyes and a diamagnetic susceptibility of -48.7 × 10−6cm3mol−1 .科学研究应用

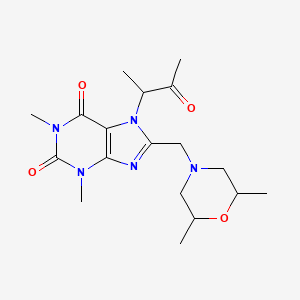

Medicinal Chemistry and Drug Design

(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: serves as a valuable scaffold for designing novel drugs. Researchers explore its derivatives to create compounds with enhanced pharmacological properties. Key areas include:

- Substituted Piperidines : Scientists investigate the synthesis of substituted piperidines using this compound as a precursor. These derivatives can be tailored for specific targets, such as receptors or enzymes involved in disease pathways .

- Condensed Piperidines : Researchers explore the construction of condensed piperidine rings (e.g., fused with other heterocycles). These hybrids often display interesting pharmacological profiles .

Antiviral Agents

Given the prevalence of viral infections, there’s interest in developing antiviral agents. Researchers have explored the inhibitory properties of piperidine derivatives against viruses like Herpes simplex virus type 1 (HSV-1) . While the synthesized derivatives may not exhibit high potency, they contribute to our understanding of antiviral drug design .

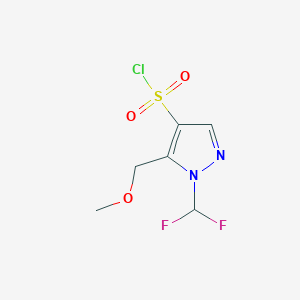

Catalysis and Synthetic Methodology

The compound’s unique reactivity allows for diverse synthetic routes. Researchers employ it in multicomponent reactions, cyclizations, and annulations. For instance, the combination of iodine and triethylamine activates aryl-substituted pyridine oxime-based synthesis with high chemo selectivity .

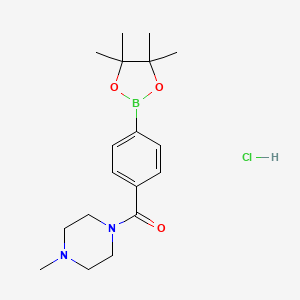

Biochemical Assays and High-Throughput Screening

Laboratories utilize derivatives of this compound in biochemical assays to assess enzyme inhibition, receptor binding, and cellular effects. High-throughput screening identifies potential lead compounds for drug development.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Bernardino, A. M. R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(18), 10007-10014. DOI: 10.1039/D2RA01571D Said, A. B., et al. (2021). Fused Pyridine Derivatives: Synthesis and Biological Activities. In Pyridine - The Scaffolds with Significant Clinical Diversity. DOI: 10.1186/s43094-020-00165-4

安全和危害

未来方向

属性

IUPAC Name |

(2S)-4-iodo-2-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-4,6,9H,5H2,1-2H3,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPOEVXPAJJNMT-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(C=CN=C2N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC2=C(C=CN=C2N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)

![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)

![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2365544.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2365550.png)